2,4-Diaminopyrimidine-5-carbonitrile chemical properties
2,4-Diaminopyrimidine-5-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Diaminopyrimidine-5-carbonitrile
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of 2,4-Diaminopyrimidine-5-carbonitrile. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties
2,4-Diaminopyrimidine-5-carbonitrile is an organic compound featuring a pyrimidine ring substituted with two amino groups and a nitrile group.[1] It is typically a solid at room temperature and serves as a crucial building block in the synthesis of various biologically active molecules.[1] The presence of amino and cyano groups imparts significant reactivity and electronic properties to the molecule.[1]
Physical and Chemical Data
The fundamental physical and chemical properties of 2,4-Diaminopyrimidine-5-carbonitrile are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2,4-diaminopyrimidine-5-carbonitrile | [2] |
| CAS Number | 16462-27-4 | [1][2][3][4] |
| Molecular Formula | C₅H₅N₅ | [1][3][4] |
| Molecular Weight | 135.13 g/mol | [3][4][5] |
| Appearance | Yellow or off-white solid | [3] |
| Purity | ≥ 95% | [3][6] |
| Storage Conditions | Store at 0-8 °C, sealed in dry conditions | [3][4] |
| SMILES | C1=C(C(=NC(=N1)N)N)C#N | [1][2][4] |
| InChI Key | OYUQCQCQLDTRHQ-UHFFFAOYSA-N | [1][2] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of 2,4-Diaminopyrimidine-5-carbonitrile. Key spectral features are detailed below.
| Spectrum Type | Peak Assignments | Reference(s) |
| Infrared (IR) | 3480 cm⁻¹ (υNH), 3080 cm⁻¹ (υCH), 2188 cm⁻¹ (υC≡N) | [7] |
| ¹H NMR | δ 8.05 ppm (singlet, 1H, aromatic proton), δ 6.9 ppm (singlet, 4H, NH₂) | [7] |
| ¹³C NMR | δ 167.2 & 166.6 ppm (C2 & C4), δ 161.3 ppm (C6), δ 117.0 ppm (C≡N), δ 83.0 ppm (C5) | [7] |
| Mass Spectrometry | m/z Top Peak: 135 | [2] |
Synthesis and Experimental Protocols
The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through various methods, often involving multi-component reactions. A general approach is the Biginelli-inspired reaction.
General Synthesis Workflow
The diagram below illustrates a common three-component synthesis strategy for the 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile scaffold. This method involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative.[8]
Caption: General workflow for the three-component synthesis of pyrimidine-5-carbonitriles.
Example Experimental Protocol: Solid-Phase Synthesis
A reported method for synthesizing 2,4-Diaminopyrimidine-5-carbonitrile involves solid-phase synthesis, which offers advantages in purification.[7]
-
Resin Loading: The initial starting materials are loaded onto a solid polymer support.
-
Reaction Steps: The pyrimidine ring is constructed on the solid support through a series of chemical reactions.
-
Cleavage: The final product, 2,4-Diaminopyrimidine-5-carbonitrile, is cleaved from the polymer support. This is typically achieved using a solution of 90% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]
-
Isolation: The spent polymer support is removed by filtration.
-
Purification: The solvent is evaporated from the filtrate, and the resulting crude product is further purified by recrystallization from a suitable solvent, such as methanol, to yield the final compound.[7]
-
Characterization: The identity and purity of the synthesized compound are confirmed using analytical techniques such as IR, NMR, and HRMS.[7]
Reactivity and Applications
2,4-Diaminopyrimidine-5-carbonitrile is a versatile intermediate in organic synthesis due to its multiple reactive sites.[1] The amino groups can act as nucleophiles, while the pyrimidine ring and nitrile group can undergo various transformations.
Chemical Reactivity
-
Nucleophilic Substitution: The amino groups are reactive and can participate in nucleophilic substitution and condensation reactions.[1]
-
Derivative Formation: The core structure allows for modifications to enhance biological activity, making it a valuable building block in medicinal chemistry.[3] For instance, derivatives have been synthesized as N-(2-amino-5-cyanopyrimidin-4-yl)benzamides.[9]
Applications in Medicinal Chemistry
This compound and its derivatives are of significant interest in drug discovery and development.
-
Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of antiviral and anticancer agents.[3]
-
Enzyme Inhibition: The 2,4-diaminopyrimidine scaffold is a recognized pharmacophore that can mimic the adenine portion of ATP, enabling it to act as an inhibitor for various protein kinases.[10]
-
Anticancer Activity: Derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), showing promise in anticancer research.[9][11][12] It has also been shown to induce apoptosis in cervical cancer cells.[4]
-
DHFR Inhibition: The "non-classical" antifolate drug design often incorporates the 2,4-diaminopyrimidine core to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[13][14]
-
Other Biological Activities: It is a potent inhibitor of bacterial enzymes such as d-alanine:glyoxylate aminotransferase (dAGAT) and d-alanine:pyruvate aminotransferase (dAPAT).[4]
Mechanism of Action: Enzyme Inhibition
The 2,4-diaminopyrimidine core is a privileged scaffold for designing enzyme inhibitors, particularly for kinases and dihydrofolate reductase (DHFR). The amino groups at positions 2 and 4 are crucial for forming hydrogen bonds within the enzyme's active site.
The diagram below illustrates the conceptual mechanism of DHFR inhibition by a 2,4-diaminopyrimidine-based inhibitor.
Caption: Inhibition of DHFR by a 2,4-diaminopyrimidine derivative via competitive binding.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2,4-Diaminopyrimidine-5-carbonitrile | C5H5N5 | CID 282115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-Diaminopyrimidine-5-carbonitrile | 16462-27-4 | FD21495 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. endotherm-lsm.com [endotherm-lsm.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 10. benchchem.com [benchchem.com]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
